molecular formula C11H13N3O B6639010 N-imidazo[1,2-a]pyridin-6-ylbutanamide

N-imidazo[1,2-a]pyridin-6-ylbutanamide

Cat. No. B6639010
M. Wt: 203.24 g/mol
InChI Key: ONQHWJDZFWTPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-imidazo[1,2-a]pyridin-6-ylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, and its mechanism of action is still being studied. In

Scientific Research Applications

N-imidazo[1,2-a]pyridin-6-ylbutanamide has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is being studied for its potential as a drug candidate. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-imidazo[1,2-a]pyridin-6-ylbutanamide is still being studied. However, it has been suggested that this compound works by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells. It may also work by modulating specific signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to reduce oxidative stress and inflammation in neurodegenerative disease models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-imidazo[1,2-a]pyridin-6-ylbutanamide in lab experiments is its potential as a drug candidate. It has been shown to have potent anticancer and neuroprotective properties, making it an attractive candidate for further study. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-imidazo[1,2-a]pyridin-6-ylbutanamide. One potential direction is to further investigate its mechanism of action and identify specific targets that it may be interacting with. Additionally, more in vivo studies are needed to determine the efficacy and safety of this compound as a drug candidate. Finally, there is a need for the development of more efficient synthesis methods to increase the yield and purity of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry and neurodegenerative disease research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of N-imidazo[1,2-a]pyridin-6-ylbutanamide involves the reaction of 2-aminopyridine with 4-bromobutanoyl bromide in the presence of triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified through column chromatography to obtain pure this compound.

properties

IUPAC Name

N-imidazo[1,2-a]pyridin-6-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQHWJDZFWTPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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